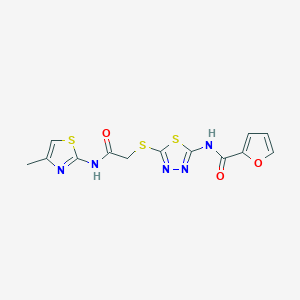

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H11N5O3S3 and its molecular weight is 381.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of action

Compounds containing a thiazole ring have been found to interact with a variety of biological targets. For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Mode of action

The mode of action of thiazole-containing compounds can vary greatly depending on their specific structure and the biological system they interact with. They can, for example, act as donor–acceptor, undergo nucleophilic or oxidation reactions .

Biochemical pathways

Thiazole-containing compounds can affect a wide range of biochemical pathways. They can activate or stop these pathways, leading to various physiological effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole-containing compounds can also vary widely. These properties can affect the bioavailability of the compound, which in turn influences its efficacy .

Result of action

The molecular and cellular effects of thiazole-containing compounds can include changes in cell signaling, gene expression, and metabolic processes .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole-containing compounds .

Activité Biologique

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring , which is known for its significant biological activities. The presence of sulfur and nitrogen atoms contributes to its unique chemical properties and reactivity. Its molecular formula is C15H15N3O4S, and it belongs to the class of heterocyclic compounds that exhibit a broad pharmacological spectrum.

Target of Action : The compound acts on various biological targets, including enzymes involved in cancer progression and microbial resistance.

Mode of Action : Thiazole derivatives typically exhibit unpredictable behavior upon entering physiological systems, resetting biological pathways. This compound has shown potential as an inhibitor of specific protein kinases, which are crucial in cancer cell proliferation.

Biochemical Pathways : Research indicates that thiazole derivatives can modulate multiple biochemical pathways, including those involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

Studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies revealed that it induces apoptosis in various cancer cell lines, including K562 (chronic myelogenous leukemia). The mechanism involves the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to programmed cell death .

Case Studies and Research Findings

- Antitumor Efficacy : A study synthesized various thiadiazole derivatives, including the target compound, which showed cytotoxic effects against human cancer cell lines. The compound exhibited an IC50 value comparable to known anticancer agents .

- Molecular Modeling : Molecular docking studies indicated strong binding affinity to target proteins involved in cancer progression. This suggests potential for development as a therapeutic agent targeting specific kinases .

- Cell Cycle Arrest : Research indicated that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase in cancer cells. This effect correlates with its ability to inhibit tumor growth effectively .

Pharmacokinetics and Stability

The pharmacokinetic profile of similar thiazole derivatives indicates enhanced stability and controlled release characteristics when formulated as crystalline salts. This suggests that this compound may also benefit from similar formulation strategies to improve its therapeutic efficacy .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Key Structural Elements:

- Thiadiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.

- Thiazole Group : Enhances the lipophilicity of the compound, potentially influencing its biological interactions.

- Furan Moiety : Contributes to the compound's binding affinity to biological targets.

Medicinal Chemistry

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibits a broad spectrum of biological activities:

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Derivatives of 1,3,4-thiadiazole have shown potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .

Anticancer Potential

Studies have demonstrated that this compound can inhibit cancer cell proliferation. For example:

- Thiadiazole derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines .

Chemical Synthesis

The synthesis of this compound involves several steps:

- Reaction of 2-amino-4-methylthiazole with ethyl 2-bromoacetate to form an intermediate ester.

- Reaction of this ester with thiosemicarbazide to produce the desired thiadiazole derivative.

- Final reaction with furan derivatives under controlled conditions to yield the target compound.

Agrochemical Development

Due to its biological activity, this compound is also being explored for use in agrochemicals. Its potential as a pesticide or herbicide could provide an environmentally friendly alternative to traditional chemicals.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated various thiadiazole derivatives for their antimicrobial properties. Among them, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity Assessment

In vitro studies demonstrated that compounds similar to N-(5-(...)) were effective against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values ranging from 10–30 µM .

Case Study 3: Anti-inflammatory Mechanism

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its potential application in treating inflammatory diseases .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The thioether (-S-) group in the compound participates in nucleophilic displacement reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form sulfonium intermediates, which can undergo further substitution .

-

Oxidation : The thioether is oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | CH₃I, NaOH/EtOH | S-methyl derivative | |

| Oxidation | H₂O₂, acetic acid | Sulfoxide |

Hydrolysis of Amide Bonds

The amide groups undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding furan-2-carboxylic acid and 5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine.

-

Basic Hydrolysis : NaOH in aqueous ethanol generates corresponding carboxylate salts.

| Conditions | Products | Notes |

|---|---|---|

| HCl (conc.), Δ | Furan-2-carboxylic acid + thiadiazole amine | Complete cleavage in 6–8 h |

| NaOH/EtOH, Δ | Sodium carboxylate + amine | pH-dependent selectivity |

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core undergoes electrophilic and cycloaddition reactions:

-

Mannich Reaction : Reacts with formaldehyde and primary amines (e.g., morpholine) to form Mannich bases at the sulfur atom .

-

Cyclocondensation : With hydrazine or thiosemicarbazide, forms fused heterocycles (e.g., triazolo-thiadiazoles) .

-

Mannich Base Formation :

-

Reactant: Compound + HCHO + morpholine

-

Product: 5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-N-(morpholinomethyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

-

Reactivity of the Thiazole Moiety

The 4-methylthiazole subunit participates in:

-

Acetylation : Amino groups react with acetyl chloride to form acetamide derivatives .

-

Halogenation : Electrophilic substitution with bromine in acetic acid yields 5-bromo-thiazole analogs .

| Modification | Reagents | Outcome |

|---|---|---|

| Acetylation | AcCl, pyridine | N-acetyl derivative |

| Bromination | Br₂, CH₃COOH | 5-Bromo-thiazole |

Cross-Coupling Reactions

The furan ring enables palladium-catalyzed coupling:

-

Suzuki Reaction : With arylboronic acids, forms biaryl derivatives at the furan’s 5-position.

| Catalyst System | Substrate | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 72% |

Tautomerism and Isomerization

The compound exhibits thiol-thione tautomerism in solution, confirmed by IR and NMR studies . The equilibrium shifts toward the thione form in polar solvents (e.g., DMSO) .

Propriétés

IUPAC Name |

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3S3/c1-7-5-22-11(14-7)15-9(19)6-23-13-18-17-12(24-13)16-10(20)8-3-2-4-21-8/h2-5H,6H2,1H3,(H,14,15,19)(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOUAEBQWFLONZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.